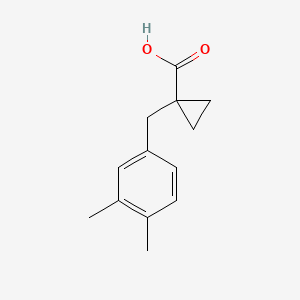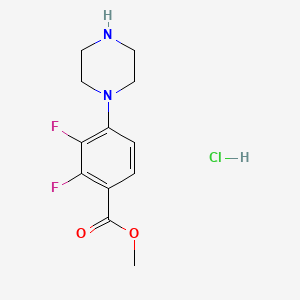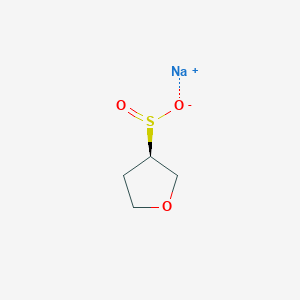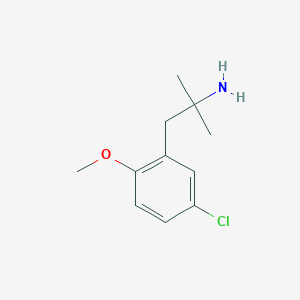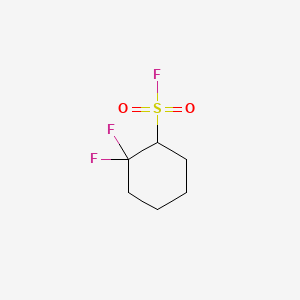
2,2-Difluorocyclohexane-1-sulfonylfluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluorocyclohexane-1-sulfonylfluoride is a fluorinated organic compound characterized by the presence of two fluorine atoms attached to the cyclohexane ring and a sulfonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorocyclohexane-1-sulfonylfluoride typically involves the fluorination of cyclohexane derivatives followed by the introduction of the sulfonyl fluoride group. One common method includes the reaction of cyclohexane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocyclohexane is then treated with a sulfonyl chloride derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluorocyclohexane-1-sulfonylfluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl hydrides or other reduced products.
Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed under oxidative conditions.
Aplicaciones Científicas De Investigación
2,2-Difluorocyclohexane-1-sulfonylfluoride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated compounds.
Materials Science: Incorporated into polymers and materials to impart unique properties such as increased thermal stability and resistance to degradation.
Medicinal Chemistry: Investigated for potential use in drug development due to its ability to interact with biological targets.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Mecanismo De Acción
The mechanism of action of 2,2-Difluorocyclohexane-1-sulfonylfluoride involves its interaction with nucleophilic sites in molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins, leading to modifications that can alter the function of the target molecule. This reactivity makes it a valuable tool in chemical biology for studying enzyme mechanisms and protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluorocyclohexane-1-sulfonylchloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
2,2-Difluorocyclohexane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
2,2-Difluorocyclohexane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl fluoride group.
Uniqueness
2,2-Difluorocyclohexane-1-sulfonylfluoride is unique due to its combination of fluorine atoms and a sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly useful in applications where strong nucleophilic interactions are required, such as in the modification of biomolecules or the synthesis of specialized materials.
Propiedades
Fórmula molecular |
C6H9F3O2S |
|---|---|
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
2,2-difluorocyclohexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H9F3O2S/c7-6(8)4-2-1-3-5(6)12(9,10)11/h5H,1-4H2 |
Clave InChI |
RWCWRXUYNSOQJF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)S(=O)(=O)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


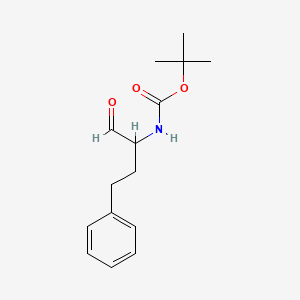
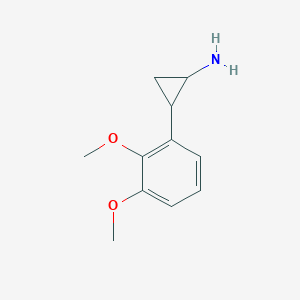
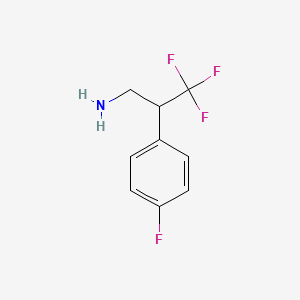
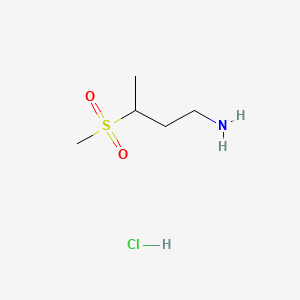

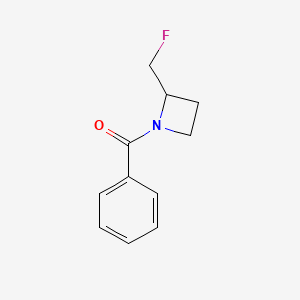
![2-Amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B13604513.png)

